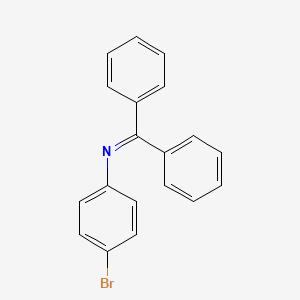

4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE

Cat. No. B1599647

M. Wt: 336.2 g/mol

InChI Key: QJXSMIWPAKJPCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06235871B1

Procedure details

The method of Taguchi and Westheimer1 was modified as follows: benzophenone (455 g, 2.50 mol) and 4-bromoaniline (473 g, 2.75 mol) were dissolved in toluene (1.2 L) under argon in a 5 L flask containing activated molecular sieves (5 Å, 1.25 kg). The flask was fitted with a reflux condenser, rubber septum, and pressure outlet. The mixture was heated to gentle reflux and shaken occasionally; an intense yellow color soon developed. After 18 h, heating was discontinued and the solution was cooled to rt. The solution was decanted from the molecular sieves, and the sieves were washed with Et2O until the filtrate was colorless. The combined organic solutions were concentrated in vacuo to give an orange oil. MeOH (ca. 80 mL) and a seed crystal of 1 were added. The product was allowed to crystallize at 0° C. and the precipitate was collected by filtration. The mother liquor was further concentrated, and a second crop of crystals was collected from MeOH. Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%). 1: mp 82-83° C.; 1H NMR (300 Mz, CDCl3) δ 7.75 (dd, J=6.9, 1.6 Hz, 2H), 7.52-7.39 (m, 3H), 7.32-7.23 (m, 5H), 7.11 (dd, J=8.5, 2.0 Hz, 2H), 6.61 (dt, J=8.5, 2.0 Hz, 2H); 13C NMR (75 MHz, CDCl3) δ 168.7, 150.4, 139.5, 136.1, 131.6, 131.0, 129.5, 128.8, 128.3, 128.2, 122.8, 116.3, 103.6;IR(CDCl3) 3058, 3024, 1615, 1478 cm−1; Anal. Calcd for C19H14BrN: C, 67.87; H, 4.20. Found: C, 68.08; H, 4.28.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.CO>C1(C)C=CC=CC=1>[C:2]1([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:20][C:19]2[CH:21]=[CH:22][C:16]([Br:15])=[CH:17][CH:18]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

455 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

473 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken occasionally

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing activated molecular sieves (5 Å, 1.25 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was decanted from the molecular sieves

|

WASH

|

Type

|

WASH

|

|

Details

|

the sieves were washed with Et2O until the filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic solutions were concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an orange oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize at 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second crop of crystals was collected from MeOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%)

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C(=NC1=CC=C(C=C1)Br)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |